
3-piperidin-4-yl-1H-indol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-piperidin-4-yl-1H-indol-6-ol is a compound that features both an indole and a piperidine moiety. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology . Piperidine, on the other hand, is a six-membered heterocycle that is widely used in the pharmaceutical industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-piperidin-4-yl-1H-indol-6-ol typically involves the construction of the indole and piperidine rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Piperidine derivatives can be synthesized through various methods, including hydrogenation, cyclization, and multicomponent reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient and sustainable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-piperidin-4-yl-1H-indol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: The nitro group on the indole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and can be facilitated by catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of the nitro group can produce aniline derivatives .
Applications De Recherche Scientifique
3-piperidin-4-yl-1H-indol-6-ol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-piperidin-4-yl-1H-indol-6-ol involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, influencing their activity and leading to various biological effects . The piperidine ring can enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable scaffold for drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile
- N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE
Uniqueness
3-piperidin-4-yl-1H-indol-6-ol is unique due to its combination of indole and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
3-piperidin-4-yl-1H-indol-6-ol |
InChI |
InChI=1S/C13H16N2O/c16-10-1-2-11-12(8-15-13(11)7-10)9-3-5-14-6-4-9/h1-2,7-9,14-16H,3-6H2 |
Clé InChI |
FFIUCWNXGFAPDJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CNC3=C2C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


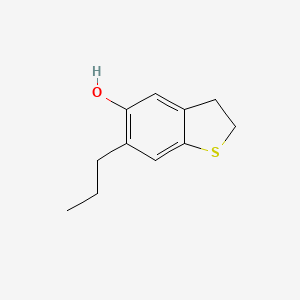

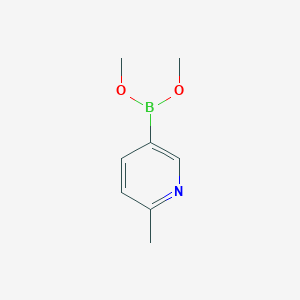
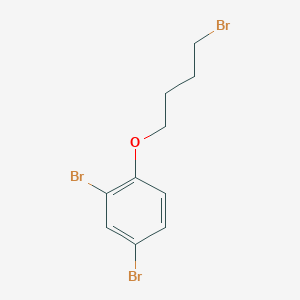
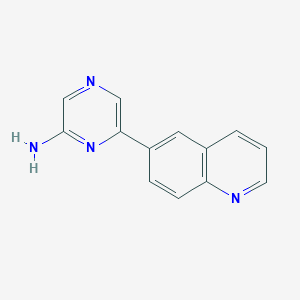
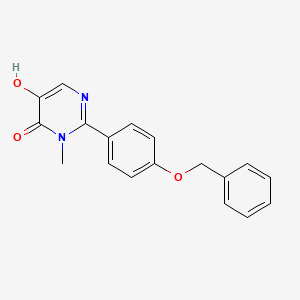
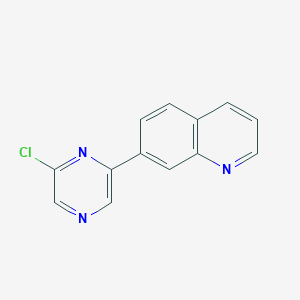
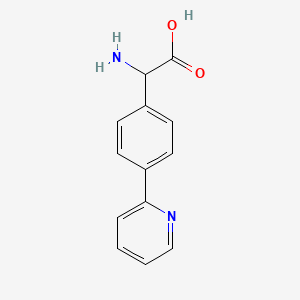




![N-[3-(2H-triazol-4-yl)phenyl]acetamide](/img/structure/B13879594.png)
![phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate](/img/structure/B13879597.png)
